molecular formula C11H9NO4 B14620336 4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 58471-14-0

4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline

Cat. No.: B14620336
CAS No.: 58471-14-0
M. Wt: 219.19 g/mol
InChI Key: SCXCIYVGDPAIRC-UHFFFAOYSA-N
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Description

4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes a dioxolo ring fused to an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a methoxy-substituted benzaldehyde, the compound can be synthesized through a series of reactions including condensation, cyclization, and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinoline
  • 4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline

Uniqueness

4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline is unique due to its specific structural features and the presence of the methoxy and oxo groups

Properties

CAS No.

58471-14-0

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

4-methoxy-6-oxido-[1,3]dioxolo[4,5-g]isoquinolin-6-ium

InChI

InChI=1S/C11H9NO4/c1-14-10-8-5-12(13)3-2-7(8)4-9-11(10)16-6-15-9/h2-5H,6H2,1H3

InChI Key

SCXCIYVGDPAIRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=[N+](C=CC2=CC3=C1OCO3)[O-]

Origin of Product

United States

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